Constitutional Isomer Differentiation: 2-Methyl vs. 4-Methyl Cyclohexyl Substitution Alters Physicochemical and Steric Profile
2-(2-Methylcyclohexyl)ethan-1-amine bears the methyl group at the ortho (2-) position relative to the ethylamine attachment point, whereas the 4-methyl constitutional isomer (CAS 76833-31-3) places the methyl group at the para position. This positional difference alters both the three-dimensional steric contour presented to biological targets and the computed physicochemical properties. The 2-methyl isomer has a computed LogP of 2.86 and polar surface area (PSA) of 26.02 Ų . The 4-methyl isomer (CAS 76833-31-3), while sharing the same molecular formula (C9H19N) and molecular weight (141.25 g/mol), presents a different spatial orientation of the hydrophobic methyl group relative to the amine-bearing side chain [1]. In the structurally analogous 1,3,5-alkylsubstituted cyclohexylamine series, compounds with equatorial methyl substituents at different positions showed Ki values ranging from 1.47 µM to 65.29 µM at the NMDA receptor PCP site, demonstrating that alkyl group position—not merely presence—governs binding affinity [2].
| Evidence Dimension | Positional isomer effect on molecular recognition properties (LogP, PSA, steric contour) |
|---|---|
| Target Compound Data | LogP = 2.86; PSA = 26.02 Ų; methyl at C2 (ortho to ethylamine attachment) |
| Comparator Or Baseline | 4-Methyl isomer (CAS 76833-31-3): same MW (141.25), same formula (C9H19N), methyl at C4 (para); structurally analogous 1,3,5-alkylsubstituted cyclohexylamines with equatorial amino groups: Ki range 1.47–65.29 µM dependent on substituent position |
| Quantified Difference | In the 1,3,5-series (Jirgensons et al. 2000), positional variation of methyl/alkyl substituents produces up to 44-fold difference in Ki (1.47 µM for 2k vs. 65.29 µM for 2a-eq). The 2-methyl vs. 4-methyl positional difference on cyclohexaneethanamine is expected to produce meaningful, though currently unquantified, affinity divergence. |
| Conditions | LogP/PSA: computed via ACD/LogP 1.0; 1,3,5-series Ki values: [3H]MK-801 displacement on rat cortical membrane preparations (Jirgensons et al. 2000, Table VI) |
Why This Matters
Procuring the correct positional isomer is essential for SAR reproducibility; the 4-methyl constitutional isomer cannot be substituted without altering steric and lipophilic complementarity to the PCP binding pocket, as established by Hansch analysis of the 1,3,5-cyclohexylamine series.
- [1] PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine (CAS 76833-31-3). Molecular Formula: C9H19N; Molecular Weight: 141.25 g/mol. Compound Summary. View Source
- [2] Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M.R.; Danysz, W.; Parsons, C.G.; Quack, G. Synthesis and structure–affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Eur. J. Med. Chem. 2000, 35, 555–565. Table VI: Ki values for compounds 2a-eq through 2p. DOI: 10.1016/S0223-5234(00)00153-7. View Source
